molecular formula C14H20N2O4S B7540952 4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No. B7540952
M. Wt: 312.39 g/mol
InChI Key: BEEPDVULJKXZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Also known as E-4031, this compound is a selective blocker of the delayed rectifier potassium current in cardiac cells. In

Mechanism of Action

E-4031 selectively blocks the delayed rectifier potassium current in cardiac cells, leading to prolongation of the action potential duration and an increase in the effective refractory period. This results in a decrease in the heart rate and an increase in the QT interval on the electrocardiogram.
Biochemical and Physiological Effects
E-4031 has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as to have anti-inflammatory effects. E-4031 has also been shown to have a number of effects on the cardiovascular system, including a decrease in heart rate, an increase in the QT interval, and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using E-4031 in lab experiments is its selectivity for the delayed rectifier potassium current in cardiac cells. This makes it a useful tool for studying the effects of this current on cardiac function. However, one limitation of using E-4031 is that it can have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on E-4031. One area of interest is the development of more selective blockers of the delayed rectifier potassium current in cardiac cells. Another area of interest is the potential use of E-4031 in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of E-4031, as well as its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of E-4031 involves a multi-step process that begins with the reaction of 4-Chlorobenzoic acid with ethylamine to form 4-Ethylbenzoic acid. The resulting compound is then reacted with 4-Methylpiperazine in the presence of triethylamine to form 4-Ethyl-3-(4-methylpiperazin-1-yl)benzoic acid. Finally, the compound is sulfonated using chlorosulfonic acid to form 4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid.

Scientific Research Applications

E-4031 has been extensively researched for its potential applications in the field of medicine. It has been found to be a potent blocker of the delayed rectifier potassium current in cardiac cells, making it useful in the treatment of cardiac arrhythmias. E-4031 has also been studied for its potential application in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-11-4-5-12(14(17)18)10-13(11)21(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEPDVULJKXZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

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